molecular formula C5H14N2O B159233 2-(1-Aminopropan-2-ylamino)ethanol CAS No. 10138-74-6

2-(1-Aminopropan-2-ylamino)ethanol

Cat. No.: B159233
CAS No.: 10138-74-6
M. Wt: 118.18 g/mol
InChI Key: QLSQYTKEUVPIJA-UHFFFAOYSA-N
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Description

2-(1-Aminopropan-2-ylamino)ethanol is a chemical compound that belongs to the class of diamines. It is characterized by the presence of both hydroxyethyl and propylenediamine groups in its structure. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Aminopropan-2-ylamino)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of propylenediamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The general reaction can be represented as follows:

Propylenediamine+Ethylene OxideThis compound\text{Propylenediamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} Propylenediamine+Ethylene Oxide→this compound

Industrial Production Methods

In industrial settings, the production of hydroxyethylpropylenediamine often involves continuous processes to maximize yield and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amines or other reduced forms.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.

    Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethylpropylenediamine oxides, while reduction may produce simpler amines.

Scientific Research Applications

2-(1-Aminopropan-2-ylamino)ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: this compound is used in the production of various industrial chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which hydroxyethylpropylenediamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethyl group can enhance its solubility and reactivity, while the propylenediamine moiety can facilitate interactions with other molecules.

Comparison with Similar Compounds

2-(1-Aminopropan-2-ylamino)ethanol can be compared with other similar compounds such as:

    Ethylenediamine: Lacks the hydroxyethyl group, making it less versatile in certain applications.

    Diethylenetriamine: Contains an additional amine group, which can alter its reactivity and applications.

    Triethylenetetramine: Has more amine groups, providing different chemical properties and uses.

This compound is unique due to its specific combination of hydroxyethyl and propylenediamine groups, which confer distinct chemical and physical properties that are valuable in various applications.

Properties

CAS No.

10138-74-6

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

2-(1-aminopropan-2-ylamino)ethanol

InChI

InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3

InChI Key

QLSQYTKEUVPIJA-UHFFFAOYSA-N

SMILES

CC(CN)NCCO

Canonical SMILES

CC(CN)NCCO

Origin of Product

United States

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